![molecular formula C11H14N2O B1442340 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one CAS No. 1346672-36-3](/img/structure/B1442340.png)
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one
Vue d'ensemble
Description
The compound “3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one” is a type of organic compound . It’s related to the compound tadalafil, a potent and highly selective PDE5 inhibitor .
Synthesis Analysis
The synthesis of related compounds involves the modification of the hydantoin ring in a lead compound . The replacement of the hydantoin by a piperazinedione ring led to a compound with similar PDE5 inhibitory potency . Introduction of a 3,4-methylenedioxy substitution on the phenyl ring in position 6 led to a potent PDE5 inhibitor with increased cellular potency .Molecular Structure Analysis
The molecular structure of this compound is complex, as it includes a hexahydropyrazino ring and an indolone ring . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, solubility in various solvents, and acidity or basicity .Applications De Recherche Scientifique
Synthèse de dérivés d'indole inédits
Des chercheurs ont développé une nouvelle méthode de synthèse en trois étapes pour les 1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indoles, qui sont des échafaudages précieux en chimie médicinale . Ce processus implique une insertion C-H intra-moléculaire catalysée par un carbène, ce qui constitue une avancée significative dans le domaine de la synthèse organique.
Développement d'inhibiteurs de la PDE5
Le composé a été déterminant dans la découverte du tadalafil, un inhibiteur de la PDE5 hautement sélectif utilisé pour traiter la dysfonction érectile . La modification du cycle hydantoïne dans le composé de référence a conduit au développement du tadalafil, qui présente une forte puissance et une grande sélectivité.
Agents anti-thrombose
Une classe de hexahydropyrazino[1,2-a]indoles a été conçue pour des applications anti-thrombotiques . Ces composés ont été analysés pour la détermination de leur logK et l'analyse QSAR, contribuant au développement de nouveaux médicaments anti-thrombotiques.
Synthèse de liquides ioniques
Le squelette structurel des hexahydropyrazino[1,2-a]indoles a été utilisé pour synthétiser de nouveaux liquides ioniques . Ces liquides ioniques ont des applications potentielles dans divers domaines, notamment la chimie verte et l'électrochimie.
Systèmes cycliques d'indole fusionnés à des hétérocycles
Des approches de synthèse efficaces ont été développées pour accéder à de nouveaux systèmes cycliques d'indole fusionnés à des hétérocycles . Ces systèmes sont importants dans le développement de nouveaux médicaments et ont de larges applications en chimie médicinale.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit phosphodiesterase 5 (pde5) and caspase-3 . These enzymes play crucial roles in various physiological processes. PDE5 is involved in the regulation of intracellular concentrations of cyclic guanosine monophosphate (cGMP), which is important for smooth muscle relaxation and vasodilation. Caspase-3 is a critical executioner of apoptosis, or programmed cell death .
Mode of Action
Based on the targets mentioned above, it can be inferred that this compound may interact with its targets to inhibit their activity, thereby affecting the downstream processes regulated by these enzymes .
Biochemical Pathways
The biochemical pathways affected by 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one are likely related to the functions of its targets. Inhibition of PDE5 can lead to an increase in cGMP levels, resulting in smooth muscle relaxation and vasodilation . On the other hand, inhibition of caspase-3 can interfere with the apoptosis pathway, potentially providing neuroprotective effects in the event of an ischemic stroke .
Pharmacokinetics
Similar compounds have shown profound and long-lasting effects in animal models .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the extent of their inhibition. Potential effects could include vasodilation due to increased cGMP levels, and neuroprotection due to inhibition of apoptosis .
Orientations Futures
Propriétés
IUPAC Name |
3,4,6,7,8,9-hexahydro-2H-pyrazino[1,2-a]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-10-7-8-3-1-2-4-9(8)13(10)6-5-12-11/h7H,1-6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWDCWHLFBJIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C3N2CCNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



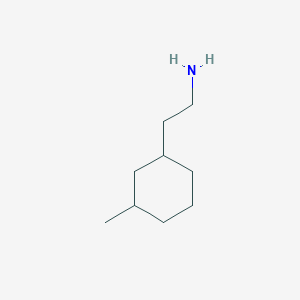
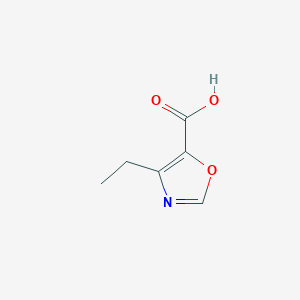
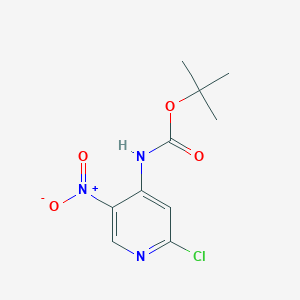

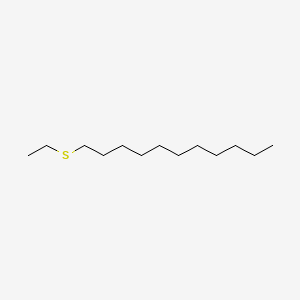

![tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B1442269.png)
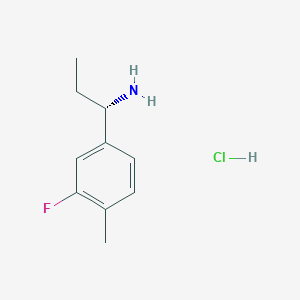
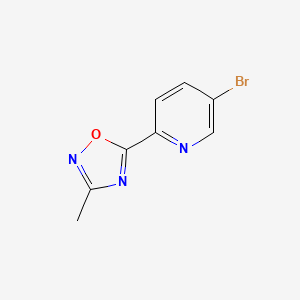


![3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid](/img/structure/B1442280.png)